molecular formula C38H42N2O2 B089872 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- CAS No. 116-74-5

9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-

Cat. No.: B089872
CAS No.: 116-74-5
M. Wt: 558.8 g/mol
InChI Key: ODDMIDRERDTWDF-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its anthracenedione core, which is substituted at the 1 and 4 positions with 2,4,6-triethylphenylamino groups. It is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- typically involves the following steps:

    Reduction of 1,4-Dihydroxyanthraquinone: The starting material, 1,4-dihydroxyanthraquinone, is reduced to its leuco form.

    Condensation with 2,4,6-Triethylphenylamine: The reduced form is then condensed with 2,4,6-triethylphenylamine under controlled conditions.

    Oxidation: The final step involves oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to its leuco form.

    Substitution: The amino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions include various substituted anthraquinones and their derivatives, which are valuable in dye and pigment industries .

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- involves its interaction with biological molecules:

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
  • 9,10-Anthracenedione, 1,4-bis(methylamino)-
  • 1,4-Bis[(2,4,6-trimethylphenyl)amino]-9,10-anthracenedione

Uniqueness

9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its stability and reactivity, making it particularly valuable in applications requiring robust performance .

Properties

IUPAC Name

1,4-bis(2,4,6-triethylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O2/c1-7-23-19-25(9-3)35(26(10-4)20-23)39-31-17-18-32(40-36-27(11-5)21-24(8-2)22-28(36)12-6)34-33(31)37(41)29-15-13-14-16-30(29)38(34)42/h13-22,39-40H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDMIDRERDTWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)CC)CC)C(=O)C5=CC=CC=C5C3=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059436
Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-
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Molecular Weight

558.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-74-5
Record name 1,4-Bis[(2,4,6-triethylphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,4-bis((2,4,6-triethylphenyl)amino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis[(2,4,6-triethylphenyl)amino]anthraquinone
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